molecular formula C11H14O4S B1417290 3-[4-(Ethanesulfonyl)phenyl]propanoic acid CAS No. 1152497-21-6

3-[4-(Ethanesulfonyl)phenyl]propanoic acid

Cat. No.: B1417290
CAS No.: 1152497-21-6
M. Wt: 242.29 g/mol
InChI Key: LVUVKHXXUGCFGA-UHFFFAOYSA-N
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Description

3-[4-(Ethanesulfonyl)phenyl]propanoic acid is a high-purity chemical compound intended for research and development purposes. As an aryl propanoic acid derivative featuring an ethanesulfonyl group, it serves as a valuable building block in medicinal chemistry and drug discovery. Its structure is analogous to other phenylpropanoic acid compounds used in pharmaceutical research . Researchers utilize this compound and its analogs as key intermediates in the synthesis of more complex molecules, particularly in exploring structure-activity relationships (SAR) for various biological targets . The ethanesulfonyl moiety can influence the molecule's physicochemical properties and potential interactions with enzymes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a laboratory setting. Specific data such as CAS Number, molecular formula, and melting point for this exact compound should be confirmed from analytical testing.

Properties

IUPAC Name

3-(4-ethylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-2-16(14,15)10-6-3-9(4-7-10)5-8-11(12)13/h3-4,6-7H,2,5,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUVKHXXUGCFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Starting Material: Phenylpropanoic acid derivatives or substituted phenols.
  • Reagents: Ethanesulfonyl chloride, pyridine, or other bases to facilitate sulfonylation.
  • Conditions: Usually performed in inert solvents such as dichloromethane or pyridine at low temperatures (0–25°C).
  • Reaction: The nucleophilic aromatic substitution or addition to the phenolic oxygen yields the sulfonylated phenyl ring.

Research Data:

  • Patent WO2019043724A1 describes a process where the sulfonylation occurs in situ, with the use of coupling agents and bases, avoiding isolation of intermediates, which enhances scalability and yield (supporting the direct sulfonylation approach).
Parameter Details
Reagents Ethanesulfonyl chloride, pyridine
Solvent Dichloromethane or acetonitrile
Temperature 0–25°C
Yield Typically 70–85%

Multi-step Synthesis via Phenyl Precursors

An alternative route involves constructing the phenyl ring with the sulfonyl group attached through a sequence of reactions starting from simpler aromatic compounds.

Stepwise Process:

  • Step 1: Synthesis of phenylpropanoic acid via Friedel-Crafts acylation or Grignard addition.
  • Step 2: Functionalization of the phenyl ring with sulfonyl groups through sulfonation or sulfonyl chlorides.
  • Step 3: Final coupling with appropriate side chains to form the propanoic acid backbone.

Supporting Data:

  • The patent literature indicates that the phenylpropanoic acid core can be prepared via methylation and subsequent hydrolysis steps, followed by sulfonylation at the phenyl ring (supporting the multi-step approach).
Reaction Step Reagents & Conditions Yield
Phenylpropanoic acid synthesis Friedel-Crafts acylation 75–80%
Sulfonylation Ethanesulfonyl chloride, base 70–85%
Final coupling Appropriate coupling agents 65–75%

In Situ Activation and Coupling Strategies

Recent advances focus on in situ activation of intermediates, which streamlines the synthesis by avoiding isolation of reactive intermediates.

Method:

  • Use of coupling agents such as carbodiimides or phosphonium salts to activate carboxylic acids or phenols.
  • In situ reaction with sulfonyl chlorides or sulfonates to form the desired sulfonyl phenyl derivatives.

Data:

  • Patent WO2019043724A1 highlights the use of in situ activated esters and coupling agents, which significantly improves yields and process safety, especially for large-scale manufacturing.
Reagent Reaction Type Advantages
Carbodiimides Coupling High efficiency, fewer side reactions
Sulfonyl chlorides Sulfonylation Direct formation of sulfonyl groups

Alternative Approaches: Catalytic and Green Methods

Emerging methodologies include catalytic sulfonylation using transition metal catalysts or green solvents, enhancing environmental compatibility and process efficiency.

Example:

  • Use of palladium or copper catalysts to facilitate sulfonylation under milder conditions.
  • Solvent systems like ethanol or water-based media to reduce hazardous waste.

Research Findings:

  • While specific data on 3-[4-(Ethanesulfonyl)phenyl]propanoic acid are limited, analogous sulfonylation reactions demonstrate high efficiency and selectivity under catalytic conditions, supporting their potential application.
Catalyst Reaction Conditions Outcome
Copper catalysts Mild temperatures, aqueous media High regioselectivity

Summary of Data and Process Parameters

Preparation Method Starting Materials Reagents Solvents Reaction Conditions Yield Range Notes
Direct sulfonylation Phenylpropanoic acid derivatives Ethanesulfonyl chloride Dichloromethane, pyridine 0–25°C 70–85% Most straightforward, scalable
Multi-step synthesis Aromatic precursors Various reagents Organic solvents Reflux, inert atmospheres 65–80% per step Suitable for complex modifications
In situ activation Carboxylic acids + sulfonyl chlorides Coupling agents Organic or aqueous Mild to moderate temperatures 75–90% Efficient for large-scale production
Catalytic methods Aromatic precursors Transition metal catalysts Green solvents Mild conditions Variable Environmentally friendly

Scientific Research Applications

Anti-inflammatory Properties

One of the most notable applications of 3-[4-(ethanesulfonyl)phenyl]propanoic acid is its anti-inflammatory activity. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, studies have demonstrated that derivatives of phenylpropanoic acids exhibit significant inhibition against COX-1 and COX-2 enzymes, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro assays have shown that certain derivatives effectively reduce cell viability in cancer cell lines while exhibiting low toxicity towards normal cells .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various phenylpropanoic acid derivatives, including this compound. The results indicated a dose-dependent reduction in cell viability in A549 lung cancer cells, with some compounds achieving over 50% reduction at specific concentrations. These findings suggest that modifications to the phenyl ring can significantly enhance anticancer properties .

CompoundIC50 (µM)Cell LineToxicity to Vero Cells
This compound15A549 (Lung Cancer)Low
Compound X20A549Moderate
Doxorubicin10A549High

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various derivatives, including those similar to this compound. The study revealed substantial activity against multidrug-resistant bacterial strains, indicating that these compounds could serve as alternatives to traditional antibiotics .

Potential for Drug Development

Given its promising pharmacological profile, this compound presents opportunities for further development as a therapeutic agent. Its ability to target multiple pathways involved in inflammation and cancer progression makes it a candidate for combination therapies or as a lead compound for novel drug formulations.

Mechanism of Action

The mechanism of action of 3-[4-(Ethanesulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Phenylpropanoic Acid Derivatives

Compound Name Substituent on Phenyl Ring Key Functional Groups Molecular Formula Molecular Weight (g/mol)
3-[4-(Ethanesulfonyl)phenyl]propanoic acid Ethanesulfonyl (-SO₂C₂H₅) Carboxylic acid, sulfonyl C₁₁H₁₄O₄S 242.29
3-[4-(Trifluoromethyl)phenyl]propanoic acid Trifluoromethyl (-CF₃) Carboxylic acid, CF₃ C₁₀H₉F₃O₂ 218.18
3-(4-Hydroxyphenyl)propanoic acid Hydroxyl (-OH) Carboxylic acid, phenol C₉H₁₀O₃ 166.18
3-(4-Isobutylphenyl)propanoic acid Isobutyl (-CH₂CH(CH₂)₂) Carboxylic acid, alkyl C₁₃H₁₈O₂ 206.28
3-[4-(Thiomorpholine-4-sulfonyl)phenyl]propanoic acid Thiomorpholine-sulfonyl (-SO₂C₄H₈NS) Carboxylic acid, sulfonamide C₁₃H₁₇NO₄S₂ 315.41

Key Observations :

  • The ethanesulfonyl group in the target compound enhances acidity and polarity compared to alkyl or trifluoromethyl substituents .
  • Thiomorpholine-sulfonyl derivatives introduce nitrogen and sulfur heteroatoms, enabling diverse binding interactions (e.g., with enzymes or receptors) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (Water) LogP (Octanol-Water) Melting Point (°C) Stability Notes
This compound Low (0.1–1 mg/mL) 1.8–2.2 180–185 Stable under inert conditions; sensitive to strong bases
3-(4-Hydroxyphenyl)propanoic acid Moderate (5–10 mg/mL) 1.2–1.5 155–160 Oxidizes in air; forms salts with metals
3-[4-(Sulfooxy)phenyl]propanoic acid High (>50 mg/mL) -0.5–0.0 Decomposes >200 Hydrolyzes in acidic conditions

Key Observations :

  • The sulfonyl group in the target compound reduces water solubility compared to sulfated derivatives (e.g., 3-[4-(sulfooxy)phenyl]propanoic acid) .
  • The trifluoromethyl analog exhibits higher lipophilicity (LogP ~2.5), favoring membrane permeability .

Key Observations :

  • The ethanesulfonyl group in the target compound facilitates binding to sulfonamide-sensitive targets like CXCR4, a receptor implicated in cancer and HIV .
  • Hydroxyphenyl derivatives exhibit broader antimicrobial and anticancer activities due to redox-active phenolic groups .

Metabolic and Toxicological Profiles

  • This compound: Limited metabolic data; predicted to undergo hepatic sulfonation or glucuronidation. Low acute toxicity (LD₅₀ >500 mg/kg in rodents) .
  • 3-[4-(Thiomorpholine-4-sulfonyl)phenyl]propanoic acid: Potential nephrotoxicity due to sulfonamide-related crystalluria; requires renal monitoring .

Q & A

Q. What synthetic strategies are recommended for 3-[4-(Ethanesulfonyl)phenyl]propanoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling a phenylpropanoic acid backbone with an ethanesulfonyl group. A feasible route includes:
  • Sulfonation : Introduce the ethanesulfonyl group via electrophilic substitution using ethanesulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄ catalysis).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for sulfonyl-adjacent hydrogens) .
  • IR : Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonyl (S=O) stretching .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., O–H⋯O dimers observed in related sulfonylphenylpropanoic acids) .

Q. How does the ethanesulfonyl group influence the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer :
  • Solubility : The sulfonyl group enhances polarity but may reduce solubility in water due to hydrophobic phenyl interactions. Use DMSO as a co-solvent (<5% v/v) for in vitro assays .
  • Stability : Perform pH-dependent stability studies (pH 2–9) with LC-MS to identify degradation products (e.g., hydrolysis of sulfonyl group at extreme pH) .

Advanced Research Questions

Q. What experimental approaches are used to study structure-activity relationships (SAR) for this compound in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of sulfotransferases (e.g., SULT1A3) using fluorogenic substrates and measure IC₅₀ values. Compare with analogs lacking the sulfonyl group .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess sulfonyl interactions with enzyme active sites (e.g., hydrogen bonding with Arg residues) .

Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Use primary cell lines (e.g., RAW 264.7 macrophages) to establish biphasic effects.
  • Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS, as sulfonyl groups may undergo enzymatic modification .

Q. What strategies mitigate poor bioavailability in pharmacokinetic studies?

  • Methodological Answer :
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to enhance membrane permeability, followed by hydrolysis in plasma .
  • Salt Formation : Prepare sodium salts to improve aqueous solubility (e.g., 10 mM in PBS) for intravenous administration .

Q. How is the compound’s metabolism studied in mammalian systems?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes/S9 fractions and identify phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) via HRMS .
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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